![molecular formula C18H21ClN4O B2610699 N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide CAS No. 439107-46-7](/img/structure/B2610699.png)
N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Agents
A study described the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the synthesis of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide as a key intermediate in creating antileukemic agents like imatinib and its isomers. This research underscores the importance of these compounds in developing treatments for leukemia (Koroleva et al., 2011).
Endosomolytic Polymers
Another application is in the development of endosomolytic polymers for drug delivery. Poly(amido-amine)s (PAAs) carrying two tertiary amino groups and one carboxyl group per repeating unit demonstrated potential as endosomolytic polymers. These polymers show significant promise in facilitating the cellular uptake and endosomal escape of therapeutics (Ferruti et al., 2000).
Antibacterial and Antifungal Activities
Compounds derived from N-methylpiperazine, such as thiophene-3-carboxamide derivatives, have shown notable antibacterial and antifungal activities. These properties make them valuable in the search for new antimicrobial agents (Vasu et al., 2003).
Anticancer Agents
The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, has been explored for their in vitro cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity, offering a foundation for designing new anticancer agents (Kumar et al., 2009).
Conformational Studies
Research on tri-substituted ureas derived from N-methylpiperazine elucidated their structural and conformational aspects using NMR and IR spectroscopies. These studies provide insights into the molecular behavior of such compounds, which is crucial for understanding their interactions and stability (Iriepa & Bellanato, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
The exact mode of action of This compound It is known that benzanilides, the class of compounds to which it belongs, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets and induce changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives, a related class of compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways and have downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of This compound Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
N-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-7-9-23(10-8-22)15-5-6-17(16(20)12-15)21-18(24)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10,20H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLHWLHIFJNTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)
![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)
![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
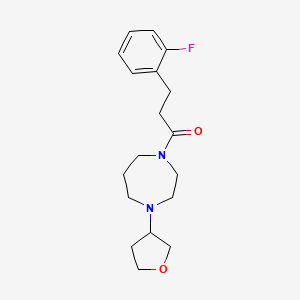
![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)
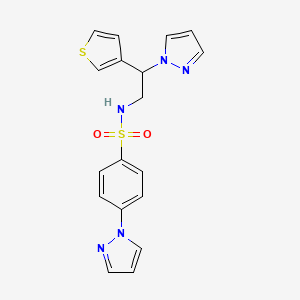

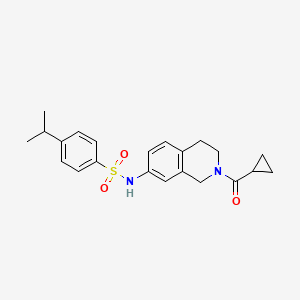
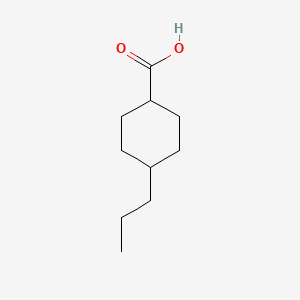
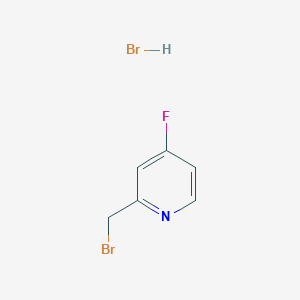
![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)